molecular formula C16H23NO4 B14420007 Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate CAS No. 84972-09-8

Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate

Cat. No.: B14420007
CAS No.: 84972-09-8
M. Wt: 293.36 g/mol
InChI Key: ZSTJUBOJJYMXMK-UHFFFAOYSA-N
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Description

Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, particularly as a fungicide. It is a carbamate ester that exhibits strong activity against certain fungal species, making it valuable in agricultural and horticultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-ethenyl-4,5-diethoxyphenylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves:

    Formation of the intermediate: The amine group of 3-ethenyl-4,5-diethoxyphenylamine reacts with isopropyl chloroformate to form the carbamate ester.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways affected include the inhibition of chitin synthase and disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which enhances its antifungal activity and selectivity. The presence of the ethenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .

Properties

CAS No.

84972-09-8

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

propan-2-yl N-(3-ethenyl-4,5-diethoxyphenyl)carbamate

InChI

InChI=1S/C16H23NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h6,9-11H,1,7-8H2,2-5H3,(H,17,18)

InChI Key

ZSTJUBOJJYMXMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)C=C)NC(=O)OC(C)C

Origin of Product

United States

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